molecular formula C13H8N3NaO5 B608978 Metachrome yellow CAS No. 584-42-9

Metachrome yellow

Cat. No. B608978
CAS RN: 584-42-9
M. Wt: 309.21
InChI Key: ZHFPEICFUVWJIS-WPDLWGESSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Metachrome Yellow, also known as Alizarin Yellow GG, Salicyl Yellow, or Sodium m-nitrobenzeneazosalicylate, is a chemical compound . It is often used as a biological stain and acid-base indicator .


Molecular Structure Analysis

The molecular formula of Metachrome Yellow is C13H8N3NaO5 . Its molecular weight is 309.21 g/mol . The percent composition is Carbon 50.50%, Hydrogen 2.61%, Nitrogen 13.59%, Sodium 7.44%, and Oxygen 25.87% .


Physical And Chemical Properties Analysis

Metachrome Yellow is a yellow powder . It is slightly soluble in cold water and more soluble in hot water . The compound has a molecular weight of 309.21 g/mol .

Scientific Research Applications

  • Application Summary : Metachrome Yellow, also known as Alizarin Yellow 2G or Mordant Yellow 1, is used in the dyeing process. It’s a type of mordant dye, which is a substance applied to a textile substrate in parallel with the dyeing process that modifies the interaction of dye and fiber . This results in better uptake, better fastness, and/or a wider range of colors than would otherwise be achieved .
  • Methods of Application : The dyeing process involves the co-application of a complex anionic substance, which provides insoluble complex salts. Tannins from a range of sources were ubiquitous in this regard, from galls, myrbolam, cutch, or (later) purified tannic acid, resulting in a deposit of aluminum tannate .
  • Results or Outcomes : The use of mordant dyes like Metachrome Yellow can result in textiles with better color fastness and a wider range of colors .
  • Application Summary : Metachrome Yellow, also known as Alizarin Yellow 2G or Mordant Yellow 1, is used in the dyeing process. It’s a type of mordant dye, which is a substance applied to a textile substrate in parallel with the dyeing process that modifies the interaction of dye and fiber . This results in better uptake, better fastness, and/or a wider range of colors than would otherwise be achieved .
  • Methods of Application : The dyeing process involves the co-application of a complex anionic substance, which provides insoluble complex salts. Tannins from a range of sources were ubiquitous in this regard, from galls, myrbolam, cutch, or (later) purified tannic acid, resulting in a deposit of aluminum tannate .
  • Results or Outcomes : The use of mordant dyes like Metachrome Yellow can result in textiles with better color fastness and a wider range of colors .
  • Application Summary : Metachrome Yellow, also known as Alizarin Yellow 2G or Mordant Yellow 1, is used in the dyeing process. It’s a type of mordant dye, which is a substance applied to a textile substrate in parallel with the dyeing process that modifies the interaction of dye and fiber . This results in better uptake, better fastness, and/or a wider range of colors than would otherwise be achieved .
  • Methods of Application : The dyeing process involves the co-application of a complex anionic substance, which provides insoluble complex salts. Tannins from a range of sources were ubiquitous in this regard, from galls, myrbolam, cutch, or (later) purified tannic acid, resulting in a deposit of aluminum tannate .
  • Results or Outcomes : The use of mordant dyes like Metachrome Yellow can result in textiles with better color fastness and a wider range of colors .

properties

IUPAC Name

sodium;2-carboxy-4-[(3-nitrophenyl)diazenyl]phenolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O5.Na/c17-12-5-4-9(7-11(12)13(18)19)15-14-8-2-1-3-10(6-8)16(20)21;/h1-7,17H,(H,18,19);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHFPEICFUVWJIS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N=NC2=CC(=C(C=C2)[O-])C(=O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N3NaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8060402
Record name C.I. Mordant Yellow 1, monosodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8060402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow solid; [Merck Index]
Record name Alizarine Yellow G
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2426
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Metachrome yellow

CAS RN

584-42-9
Record name Metachrome yellow
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000584429
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2-hydroxy-5-[2-(3-nitrophenyl)diazenyl]-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Mordant Yellow 1, monosodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8060402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxy-5-(3-nitrophenylazo)benzoate sodium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.671
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METACHROME YELLOW
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y1YL31LOKF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
10
Citations
S Preetha, S Ramamoorthy, R Pillai… - Materials Today …, 2022 - Elsevier
… (NCs) towards photodegradation of Metachrome Yellow dye were examined, hitherto unreported … to 50% by pure BFO NCs for Metachrome Yellow under natural sunlight. The enhanced …
Number of citations: 3 www.sciencedirect.com
FO Papa, SD Bicudo, MA Alvarenga… - Arquivo Brasileiro de …, 1990 - cabdirect.org
… of 20 ml Bengal rose stain, added to 55 ml methyl alcohol, 5 ml Sorensen buffer and 20 ml glycerol, was found to be a satisfactory and inexpensive substitute for metachrome yellow …
Number of citations: 2 www.cabdirect.org
T IuV - Antibiotiki, 1975 - europepmc.org
… Metachrome yellow widely used for preparation of nutrient … It was shown that metachrome yellow had a pronounced … 100 gamma/ml of metachrome yellow, the concentration which was …
Number of citations: 2 europepmc.org
G GASSNER-Rostock - Zentralblatt fur Bakteriologie …, 1917 - cabdirect.org
i. Gassner found that the addition of 0.1 per cent. of meta chrome yellow II RD to feebly alkaline culture media completely inhibited the growth of cocci and spore-forming bacilli, but had …
Number of citations: 0 www.cabdirect.org
H Mayer, S Schindler, W Weisser - Zentralblatt fur Bakteriologie …, 1975 - europepmc.org
Experiments with 5 commercial-and 4 testpreparations of Metachrome Yellow have been conducted. Results of this investigations show that the value of Gassners Medium is depending …
Number of citations: 2 europepmc.org
S Preetha, S Ramamoorthy, R Pillai… - Materials Today …, 2022 - Elsevier
… The composite enabled 88% efficiency for Metachrome Yellow dye degradation under natural sunlight as against 80% by TiO 2 due to the electron accepting nature of rGO that …
Number of citations: 5 www.sciencedirect.com
E Hofer, CHD Silva - … für Bakteriologie, Mikrobiologie und Hygiene. 1. Abt …, 1984 - Elsevier
… represented by two of the nutrient broth (Difco)pH 8.3; one supplemented with 2 g % of NaCl and 500 mg % eosin Y, and another supplemented with 125 mg % metachrome yellow II RD…
Number of citations: 7 www.sciencedirect.com
P Pohl, J Thomas - Ann. Inst. Pasteur, Lille, 1966 - cabdirect.org
… thiosulphate 7 gm., iron citrate 0.8 gm., metachrome yellow 1 gm., water blue 0.8 gm. [a … The sucrose, metachrome yellow and a mixture of the lactose and water blue were added in …
Number of citations: 3 www.cabdirect.org
E Hofer - Zentralblatt fur Bakteriologie, Parasitenkunde …, 1969 - cabdirect.org
… medium in which the Malachite green had been replaced by Metachrome yellow II-RD, to act as … and thus the author considers that the use of Metachrome yellow is to be recommended. …
Number of citations: 3 www.cabdirect.org
H Hompesch - Zentralblatt fur Bakteriologie, Parasitenkunde …, 1941 - cabdirect.org
… sodium phosphate, dextrose, waterblue and metachrome-yellow]. HERRMANN modified the Clauberg plate medium, discarding the metachrome-yellow, and increasing the tellurite and …
Number of citations: 0 www.cabdirect.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.